molecular formula C9H10ClNO3 B14033155 Methyl 3-chloro-2-ethoxyisonicotinate

Methyl 3-chloro-2-ethoxyisonicotinate

Cat. No.: B14033155
M. Wt: 215.63 g/mol
InChI Key: LLYAJPHRQNOWCP-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-ethoxyisonicotinate is a chemical compound with the molecular formula C10H10ClNO3 It is a derivative of isonicotinic acid and features a chloro and ethoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-2-ethoxyisonicotinate typically involves the esterification of 3-chloro-2-ethoxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-ethoxyisonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 3-amino-2-ethoxyisonicotinate or 3-thio-2-ethoxyisonicotinate.

    Oxidation: Formation of 3-chloro-2-ethoxyisonicotinic acid.

    Reduction: Formation of 3-chloro-2-ethoxyisonicotinamide.

Scientific Research Applications

Methyl 3-chloro-2-ethoxyisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-ethoxyisonicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3-ethoxyisonicotinate
  • Methyl 3-chloroisonicotinate
  • Ethyl 3-chloro-2-ethoxyisonicotinate

Uniqueness

Methyl 3-chloro-2-ethoxyisonicotinate is unique due to the specific positioning of the chloro and ethoxy groups on the pyridine ring, which can influence its reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 3-chloro-2-ethoxypyridine-4-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-3-14-8-7(10)6(4-5-11-8)9(12)13-2/h4-5H,3H2,1-2H3

InChI Key

LLYAJPHRQNOWCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CC(=C1Cl)C(=O)OC

Origin of Product

United States

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